2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine
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Overview
Description
2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine is a heterocyclic compound characterized by its unique fused ring structure. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The compound’s structure consists of an isoxazole ring fused to a pyrrolo-pyridine system, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. For instance, 5-amino-3-methylisoxazole can be reacted with Mannich bases in pyridine under reflux conditions to yield substituted isoxazolopyridines . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield corresponding oxides, while reduction can produce reduced derivatives with altered electronic properties .
Scientific Research Applications
2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antitumor activity and other pharmacological properties . The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. In agrochemistry, derivatives of this compound have shown pesticidal activity and can act as herbicide antidotes . Additionally, the compound’s electronic properties make it suitable for use in materials science, particularly in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antitumor activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine can be compared with other similar heterocyclic compounds, such as pyrazolo[3,4-b]pyridines and isoxazolo[4,5-b]pyridines . These compounds share similar fused ring structures but differ in the specific arrangement and types of rings involved. The unique structure of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds include 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines, which have been extensively studied for their biomedical applications .
Properties
CAS No. |
407624-71-9 |
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Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
5-oxa-4,7,11-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,6,8,10-pentaene |
InChI |
InChI=1S/C8H5N3O/c1-5-2-10-8-7(4-11-12-8)6(5)3-9-1/h1-4,11H |
InChI Key |
IHJLTXDXFDPGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=CN=CC3=CN=C2ON1 |
Origin of Product |
United States |
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